

# APG-1252: A Comparative Guide to Clinical Trial Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: APG-1252

Cat. No.: B1574548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and patient outcomes for **APG-1252** (Pelcitoclax) in combination with standard-of-care therapies against alternative treatments for relapsed/refractory small-cell lung cancer (R/R SCLC) and EGFR-mutant non-small cell lung cancer (NSCLC). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key trials are provided. Visual diagrams of the **APG-1252** signaling pathway and experimental workflows are included to facilitate understanding.

## APG-1252: Mechanism of Action

**APG-1252** is a potent, novel dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) proteins.<sup>[1][2]</sup> These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.<sup>[3][4]</sup> By binding to and inhibiting Bcl-2 and Bcl-xL, **APG-1252** disrupts their interaction with pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.<sup>[5][6]</sup> This disruption leads to the activation of the intrinsic mitochondrial apoptosis pathway, ultimately resulting in programmed cancer cell death.<sup>[3][4]</sup>

Below is a diagram illustrating the signaling pathway of **APG-1252**.



[Click to download full resolution via product page](#)

#### APG-1252 Mechanism of Action

## APG-1252 in Relapsed/Refractory Small-Cell Lung Cancer (R/R SCLC)

**APG-1252** has been investigated in combination with paclitaxel for patients with R/R SCLC who have progressed after at least one prior line of therapy.

## Experimental Protocol: APG-1252 plus Paclitaxel (NCT04210037)

This Phase Ib/II multicenter study evaluated the safety, tolerability, and preliminary efficacy of **APG-1252** in combination with paclitaxel.

- Patient Population: Patients with histologically or cytologically confirmed R/R SCLC who had received at least one prior platinum-based chemotherapy regimen.
- Treatment Regimen: **APG-1252** was administered as an intravenous (IV) infusion on Days 1, 8, and 15 of a 21-day cycle. Paclitaxel was administered via IV infusion on Days 1 and 8 of the same cycle. Doses were escalated in the Phase Ib portion to determine the recommended Phase II dose (RP2D).
- Endpoints: The primary endpoints were to determine the dose-limiting toxicities (DLTs) and the RP2D. Secondary endpoints included Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).



[Click to download full resolution via product page](#)

#### APG-1252 + Paclitaxel Trial Workflow

## Patient Outcomes: APG-1252 plus Paclitaxel vs. Alternative Therapies in R/R SCLC

The following table summarizes the clinical trial outcomes for **APG-1252** in combination with paclitaxel compared to other treatments for R/R SCLC.

| Treatment Regimen      | Trial/Study                           | Patient Population          | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|------------------------|---------------------------------------|-----------------------------|-------------------------------|----------------------------------------|------------------------------|
| APG-1252 + Paclitaxel  | NCT0421003<br>7[7][8]                 | R/R SCLC                    | 25%                           | Not Reported                           | Not Reported                 |
| Lurbinectedin          | Phase II<br>Basket Trial[9]           | R/R SCLC                    | 35.2%                         | 3.9 months                             | 9.3 months                   |
| Topotecan              | Various<br>Phase II/III Trials[5][10] | R/R SCLC                    | 15-24%                        | ~3 months                              | ~6 months                    |
| Paclitaxel Monotherapy | Retrospective Study[5]                | Heavily pretreated R/R SCLC | 17%                           | 1.6 months                             | 3.3 months                   |

## Safety and Tolerability: APG-1252 plus Paclitaxel in R/R SCLC

In the Phase Ib/II study of **APG-1252** with paclitaxel, the combination was generally well-tolerated.[7][8] The most common treatment-related adverse events (TRAEs) of any grade included anemia, neutropenia, thrombocytopenia, fatigue, and nausea.[7][8] Grade 3 or higher TRAEs were primarily hematologic and manageable.[7][8]

## APG-1252 in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

**APG-1252** has shown promise in combination with osimertinib for patients with EGFR-mutant NSCLC, both in treatment-naïve and previously treated settings.

## Experimental Protocol: APG-1252 plus Osimertinib (NCT04001777)

This Phase Ib trial investigated the safety and preliminary efficacy of **APG-1252** combined with osimertinib.[\[11\]](#)

- Patient Population: Patients with locally advanced or metastatic NSCLC with activating EGFR mutations. The study included cohorts of patients who were treatment-naïve and those who had developed resistance to prior EGFR tyrosine kinase inhibitors (TKIs).
- Treatment Regimen: Patients received daily oral osimertinib in combination with weekly IV infusions of **APG-1252**. Dose escalation of **APG-1252** was performed to establish the RP2D.
- Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints included ORR, DOR, PFS, and OS.

## Patient Outcomes: **APG-1252** plus Osimertinib vs. Alternative Therapies in EGFR-Mutant NSCLC

The table below compares the clinical outcomes of **APG-1252** in combination with osimertinib against standard therapies for EGFR-mutant NSCLC.

| Treatment Regimen             | Trial/Study                                             | Patient Population    | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|-------------------------------|---------------------------------------------------------|-----------------------|-------------------------------|----------------------------------------|------------------------------|
| APG-1252 + Osimertinib        | ESMO 2023 Data <a href="#">[2]</a> <a href="#">[12]</a> | TKI-Naïve             | 80.8%                         | Not Reported                           | Not Reported                 |
| Osimertinib Monotherapy       | FLAURA <a href="#">[1]</a> <a href="#">[8]</a>          | TKI-Naïve             | 80%                           | 18.9 months                            | 38.6 months                  |
| APG-1252 + Osimertinib        | WCLC 2021 Data <a href="#">[11]</a>                     | Osimertinib-Resistant | 15.0%<br>(unconfirmed PR)     | Not Reported                           | Not Reported                 |
| Chemotherapy (Platinum-based) | Post-Osimertinib Studies <a href="#">[13]</a>           | Osimertinib-Resistant | ~30%                          | ~4-6 months                            | ~12-15 months                |

## Safety and Tolerability: APG-1252 plus Osimertinib in EGFR-Mutant NSCLC

The combination of **APG-1252** and osimertinib demonstrated a manageable safety profile.[9]

[11] The most frequently reported TRAEs were increased liver enzymes (AST/ALT),

thrombocytopenia, and diarrhea.[9] Most adverse events were mild to moderate in severity.[9]

[11]

## Conclusion

**APG-1252**, a dual Bcl-2/Bcl-xL inhibitor, has demonstrated promising anti-tumor activity in combination with standard-of-care agents in both R/R SCLC and EGFR-mutant NSCLC. In R/R SCLC, the combination with paclitaxel shows an objective response rate that warrants further investigation, especially in biomarker-selected populations.[7][8] For EGFR-mutant NSCLC, the combination with osimertinib has shown a noteworthy increase in response rates in the first-line setting and signs of activity in the resistant setting.[2][12] The safety profile of **APG-1252** in combination with these agents appears to be manageable. Further randomized controlled trials are necessary to definitively establish the clinical benefit of **APG-1252**-based combinations over current standard-of-care treatments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib plus chemo improves survival across high-risk subgroups in EGFR-mutated aNSCLC - ecancer [ecancer.org]
- 3. vjoncology.com [vjoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel for treatment of advanced small cell lung cancer (SCLC): a retrospective study of 185 patients - von Eiff - Journal of Thoracic Disease [jtd.amegroups.org]

- 6. New Study Demonstrates Improved Survival With Combination of Lurbinectedin and Atezolizumab for Extensive-Stage Small Cell Lung Cancer - ASCO [asco.org]
- 7. altaioncology.com [altaioncology.com]
- 8. mdpi.com [mdpi.com]
- 9. Phase II study of topotecan in patients with extensive-stage small-cell carcinoma of the lung: an Eastern Cooperative Oncology Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- To cite this document: BenchChem. [APG-1252: A Comparative Guide to Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574548#apg-1252-clinical-trial-results-and-patient-outcomes\]](https://www.benchchem.com/product/b1574548#apg-1252-clinical-trial-results-and-patient-outcomes)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)